![molecular formula C11H13ClN2OS B6345475 5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol CAS No. 1264045-14-8](/img/structure/B6345475.png)

5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

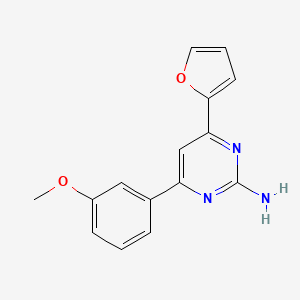

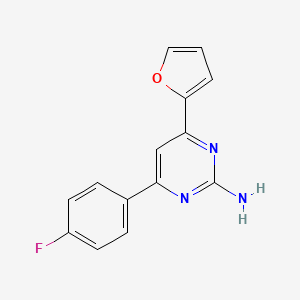

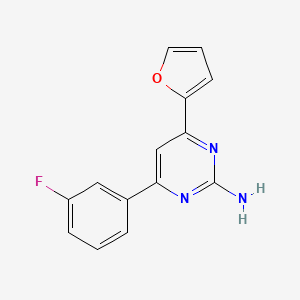

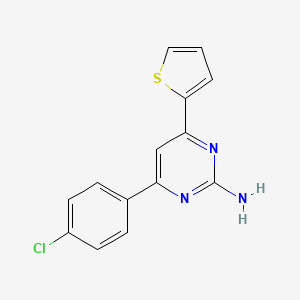

5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol is a useful research compound. Its molecular formula is C11H13ClN2OS and its molecular weight is 256.75 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol is 256.0437119 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Thin-Film Transistors (OFETs)

Introduction: Organic semiconductors (OSCs) have garnered significant interest due to their potential applications in electronic devices. These materials offer advantages such as cost-effective fabrication, large-area processing at low temperatures, and flexibility .

Compound 2 and Compound 3: Two novel benzo[b]thieno[2,3-d]thiophene (BTT) derivatives, Compound 2 (2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiophene) and Compound 3 (2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene), have been synthesized. These compounds serve as solution-processable small molecular organic semiconductors for organic field-effect transistors (OFETs) .

Key Findings:- Electrical Performance : The resulting OFET devices exhibited p-channel behavior, with hole mobility up to 0.005 cm²/Vs and a current on/off ratio exceeding 10⁶ .

Antimalarial Activity

Compound F4 and F16: These compounds demonstrated significant activity against the W2 strain of Plasmodium falciparum (the malaria parasite). Specifically, Compound F4 and Compound F16 exhibited antimalarial activity with IC₅₀ values of 0.75 μM and 0.74 μM, respectively .

Antitumor Activity

Compound 7j: Among the target compounds, Compound 7j (4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) demonstrated potent antitumor activity. Several other target compounds also exhibited moderate antitumor effects .

Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids

An efficient method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed. These compounds are synthesized based on Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. The resulting amides of these acids are suitable for liquid-phase combinatorial chemistry .

Mechanism of Action

Target of Action

The primary targets of this compound, also known as 5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,]trideca-2(7),3,5-trien-3-ol, are the ATR kinase domain and the PIKK family . These targets play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting the ATR kinase, a key enzyme involved in DNA damage response . This inhibition disrupts the normal functioning of the cell cycle, leading to cell death . The compound’s interaction with the PIKK family further enhances its anticancer activity .

Biochemical Pathways

The compound affects the ATR-Chk1 pathway , a critical pathway in the DNA damage response . By inhibiting ATR kinase, the compound disrupts this pathway, leading to cell cycle arrest and apoptosis . The compound’s interaction with the PIKK family may also affect other biochemical pathways, enhancing its anticancer activity .

Pharmacokinetics

The compound’s potent anticancer activity suggests that it has good bioavailability

Result of Action

The compound’s action results in the inhibition of ATR kinase and disruption of the ATR-Chk1 pathway . This leads to cell cycle arrest and apoptosis, resulting in the death of cancer cells . The compound’s interaction with the PIKK family may enhance these effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy may be affected by the tumor microenvironment, including factors such as pH, oxygen levels, and the presence of other cells or molecules . The compound’s stability may also be affected by factors such as temperature and pH .

properties

IUPAC Name |

2-(chloromethyl)-4b,5,6,7,8,8a-hexahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h6-7H,1-5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHOYFMCCWIJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(S2)N=C(NC3=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Ethoxycarbonyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-5-carboxylic acid](/img/structure/B6345419.png)

![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)